molecular formula C7H10N2O3 B070836 4-Isoxazolepropanoicacid, 5-amino-3-methyl- CAS No. 170312-25-1

4-Isoxazolepropanoicacid, 5-amino-3-methyl-

Cat. No.: B070836
CAS No.: 170312-25-1
M. Wt: 170.17 g/mol
InChI Key: PIVISUWIRXCHGO-UHFFFAOYSA-N
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Description

4-Isoxazolepropanoic acid, 5-amino-3-methyl- (CAS 77521-29-0), also known as DL-α-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid, is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at position 3, an amino group at position 5, and a propanoic acid side chain . It is synthesized via hydrolysis of ethyl or methyl esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid using sodium hydroxide under boiling conditions . This compound has garnered attention due to its structural similarity to AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), a key agonist of glutamate receptors in the central nervous system .

Properties

IUPAC Name

3-(5-amino-3-methyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(8)12-9-4/h2-3,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVISUWIRXCHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437437
Record name 4-Isoxazolepropanoicacid, 5-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170312-25-1
Record name 4-Isoxazolepropanoicacid, 5-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Acetyl Acetonitrile

Acetonitrile reacts with ethyl acetate in the presence of a metal base (NaH, n-BuLi, or LDA) to form acetyl acetonitrile. The base deprotonates acetonitrile, generating a nitrile anion that nucleophilically attacks the carbonyl carbon of ethyl acetate. This step achieves a yield of 85–90% under optimized conditions.

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form a hydrazone derivative. The reaction proceeds via condensation, with the hydrazide acting as a nucleophile. This step yields 88–90% of the hydrazone as a white crystalline solid.

Step 3: Ring-Closure Reaction

The hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate. Solvents such as tetrahydrofuran or ethylene glycol dimethyl ether facilitate the reaction at 65–85°C, yielding 3-amino-5-methylisoxazole with 78–80% purity and 98.7–98.8% HPLC purity.

Table 1: Reaction Conditions and Yields for 3-Amino-5-Methylisoxazole Synthesis

StepReagentsSolventTemperature (°C)Yield (%)Purity (HPLC, %)
1NaH, Ethyl Acetate-Room Temperature85–90-
2p-Toluenesulfonyl HydrazideMethanol/EthanolReflux88–9099
3NH₂OH·HCl, K₂CO₃THF65–8578–8098.7–98.8

Functionalization to Introduce the Propanoic Acid Side Chain

While the patent focuses on the isoxazole core, introducing the propanoic acid group at the 4-position requires additional steps. Two hypothetical routes are proposed based on analogous organic reactions:

Alkylation of the Isoxazole Ring

A Friedel-Crafts alkylation could introduce a propanoyl chloride derivative to the isoxazole’s 4-position. However, the electron-deficient nature of the isoxazole ring may necessitate Lewis acid catalysts (e.g., AlCl₃) and elevated temperatures. Subsequent hydrolysis of the acyl group would yield the propanoic acid.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-amino-5-methylisoxazole-4-boronic acid and a propanoyl electrophile could directly install the propanoic acid chain. This method requires synthesizing the boronic acid precursor, which may involve directed ortho-metalation or halogenation followed by borylation.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution occurs exclusively at the 4-position is critical. Steric and electronic factors favor reactivity at this position, but competing reactions at the 5-amino group may require protecting groups.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions, while minimizing side reactions.

  • Yield Improvement : Catalytic methods (e.g., organocatalysts or transition metal complexes) could enhance efficiency. For example, using Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling yields.

Industrial Scalability and Environmental Considerations

The patented method avoids toxic solvents like chloroform, aligning with green chemistry principles. Scaling the reaction to industrial production would require:

  • Continuous-flow reactors for Steps 1–3 to improve heat transfer and reduce reaction times.

  • Solvent recovery systems to minimize waste.

  • Catalytic recycling in coupling reactions to reduce metal contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Isoxazolepropanoicacid, 5-amino-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Isoxazolepropanoicacid, 5-amino-3-methyl- involves its interaction with specific molecular targets and pathways. As an isoxazole derivative, it can modulate the activity of enzymes and receptors in biological systems. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of 4-Isoxazolepropanoic Acid Derivatives
Compound Name Substituents (Isoxazole Ring) Side Chain Molecular Formula Molecular Weight Key Applications/Activity
5-Amino-3-methyl-4-isoxazolepropanoic acid 3-methyl, 5-amino Propanoic acid C₇H₉N₂O₃ 169.16 g/mol AMPA receptor modulation
AMPA (α-amino-3-hydroxy-5-methyl-) 5-methyl, 3-hydroxy Propanoic acid C₇H₁₀N₂O₄ 186.17 g/mol Glutamate receptor agonist
3,5-Dimethyl-4-isoxazolepropanoic acid 3-methyl, 5-methyl Propanoic acid C₈H₁₁NO₃ 169.18 g/mol Synthetic intermediate
5-Amino-3-phenyl-4-isoxazolecarboxylic acid 3-phenyl, 5-amino Carboxylic acid C₁₀H₈N₂O₃ 204.19 g/mol Immunomodulatory activity

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly influence biological activity. For example, AMPA’s 3-hydroxy group enhances its binding to glutamate receptors, while the 3-methyl group in the target compound may reduce receptor affinity but improve metabolic stability .
  • Amino Group Reactivity: The 5-amino group in 4-Isoxazolepropanoic acid, 5-amino-3-methyl- is less reactive under nucleophilic conditions compared to 3-amino isomers, as demonstrated in hydrazide derivatization studies .

Biological Activity

Overview

4-Isoxazolepropanoic acid, 5-amino-3-methyl- (CAS No. 170312-25-1) is a heterocyclic compound derived from isoxazole, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

PropertyValue
Molecular Weight 170.17 g/mol
Molecular Formula C7H10N2O3
IUPAC Name 3-(5-amino-3-methyl-1,2-oxazol-4-yl)propanoic acid
InChI Key PIVISUWIRXCHGO-UHFFFAOYSA-N

The biological activity of 4-Isoxazolepropanoic acid, 5-amino-3-methyl- is primarily attributed to its interaction with specific molecular targets within biological systems. As an isoxazole derivative, it can modulate the activity of enzymes and receptors, potentially acting as both an agonist and antagonist at various receptor sites. This modulation influences critical cellular signaling pathways, which may lead to therapeutic effects in different disease models.

Antimicrobial Properties

Research indicates that 4-Isoxazolepropanoic acid, 5-amino-3-methyl- exhibits significant antimicrobial activity. In a study published in MDPI, the compound was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests that it may serve as a lead compound in the development of new anticancer therapies .

Role in Peptide Synthesis

Recent findings have explored the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid (a related compound) in solid-phase peptide synthesis. This research indicates that derivatives of isoxazole can be utilized to create novel bioactive peptides, which may have therapeutic implications .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of 4-Isoxazolepropanoic acid against various pathogens. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research :
    • In vitro studies demonstrated that treatment with the compound led to a decrease in cell proliferation and an increase in apoptosis markers in human cancer cell lines .
  • Peptide Synthesis :
    • The incorporation of this compound into peptide chains was successfully achieved using classical and ultrasonic solid-phase synthesis methods, resulting in peptides with enhanced biological activities .

Comparison with Related Compounds

CompoundBiological Activity
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid Potential use in peptide synthesis
4-Isoxazolecarboxylic Acid Similar core structure but different properties
4-Isoxazolepropanoic Acid Known for neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-3-methyl-4-isoxazolepropanoic acid derivatives?

  • Methodological Answer : The compound and its derivatives can be synthesized via hydrazide formation (e.g., reaction with semicarbazides or thiosemicarbazides) . Hydroxylamine hydrochloride in ethanol under reflux conditions is a key reagent for constructing the isoxazole core, as demonstrated in the synthesis of structurally related aminoisoxazoles . Optimization of reaction conditions (e.g., temperature, solvent) is critical to achieving yields >75% .

Q. How can researchers verify the structural integrity of synthesized 5-amino-3-methylisoxazole derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Identify amino protons (δ ~6.1 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • IR : Confirm carbonyl absorption bands (e.g., 1710 cm⁻¹ for ester groups) and rule out lower-frequency bands (e.g., 1660 cm⁻¹) that suggest alternative structures .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or isomerism, as shown in studies of related isoxazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 5-amino-3-methylisoxazole derivatives?

  • Methodological Answer : Immunomodulatory activity can be assessed using lymphocyte proliferation assays or cytokine profiling (e.g., IL-2, IFN-γ) in isolated immune cells . For antimicrobial potential, structure-activity relationship (SAR) studies on penicillin derivatives with isoxazole moieties provide a template for bacterial inhibition assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., IR absorption discrepancies) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from isomeric forms (e.g., regioisomers or tautomers). Use comparative analysis:

  • Tandem MS/MS : Differentiate isomers via fragmentation patterns.
  • Computational modeling : Predict vibrational frequencies (IR) or chemical shifts (NMR) to match experimental data .
  • Single-crystal X-ray diffraction : Definitive resolution of stereochemical ambiguities, as applied in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate studies .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in immunomodulatory isoxazole derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with varying substituents (e.g., alkyl chains, aryl groups) to assess their impact on activity .
  • Molecular docking : Map interactions with immunorelevant targets (e.g., kinases, cytokine receptors) using crystallographic data from related compounds .
  • In vivo validation : Translate in vitro findings to animal models of inflammation, monitoring dose-dependent responses .

Q. How can researchers address stability challenges in 5-amino-3-methylisoxazole derivatives under physiological conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose compounds to varying pH (1.2–7.4), temperature (4–37°C), and humidity (40–75%) while monitoring degradation via HPLC .
  • Protective group strategies : Introduce acetyl or tert-butyl groups to shield reactive amino or carboxylic acid moieties .
  • Lyophilization : Enhance shelf-life by formulating derivatives as lyophilized powders .

Q. What computational tools are recommended for predicting the reactivity of 5-amino-3-methylisoxazole derivatives in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Retrosynthetic analysis : Use platforms like Pistachio or Reaxys to identify feasible pathways for derivative synthesis, avoiding reliance on unreliable sources like BenchChem .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of isoxazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies .
  • Batch-to-batch variability : Verify purity (>95% via HPLC) and stereochemical consistency (e.g., chiral chromatography) .
  • Target selectivity profiling : Use kinase inhibitor databases to rule off-target effects .

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